![molecular formula C13H22O3 B12553767 5-(3-Oxocyclohexyl)pentyl acetate CAS No. 180900-71-4](/img/structure/B12553767.png)
5-(3-Oxocyclohexyl)pentyl acetate
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Overview
Description
5-(3-Oxocyclohexyl)pentyl acetate is an organic compound with the molecular formula C13H22O3 It is an ester derived from the reaction between 5-(3-oxocyclohexyl)pentanol and acetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-oxocyclohexyl)pentyl acetate typically involves the esterification of 5-(3-oxocyclohexyl)pentanol with acetic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous esterification processes. These processes involve the use of large-scale reactors and efficient separation techniques to ensure high yield and purity of the product. The use of immobilized enzymes, such as lipases, can also be explored for a more environmentally friendly and efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(3-Oxocyclohexyl)pentyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Scientific Research Applications
Organic Synthesis
5-(3-Oxocyclohexyl)pentyl acetate serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Esterification : It can react with alcohols to form new esters.
- Reduction Reactions : The ketone group can be reduced to an alcohol, expanding its utility in synthesizing complex molecules.
Research has indicated that this compound exhibits several biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs). This activity is crucial for developing new anti-inflammatory agents.
- Analgesic Effects : The compound has shown potential in reducing pain responses in animal models, indicating its possible use as an analgesic.
Medicinal Chemistry
The compound's unique structure positions it as a candidate for drug development. Its interactions with biological macromolecules suggest potential therapeutic applications in treating inflammatory diseases and pain management.
Table 1: Summary of Biological Activities
Activity Type | Mechanism | Reference |
---|---|---|
Anti-inflammatory | COX inhibition | |
Analgesic | Pain relief via central nervous system modulation | |
Antimicrobial | Inhibition of bacterial growth |
Case Study 1: Anti-inflammatory Studies
A recent study evaluated the anti-inflammatory effects of derivatives of this compound in rodent models. The results indicated a significant reduction in inflammatory markers, such as prostaglandin E2 levels, when administered at varying doses.
Case Study 2: Analgesic Effects
In another investigation, the analgesic properties were assessed using established pain models. The findings demonstrated that the compound effectively reduced pain responses comparable to traditional NSAIDs, highlighting its therapeutic potential.
Case Study 3: Antimicrobial Activity
Research into the antimicrobial properties of this compound revealed effectiveness against various bacterial strains, including Staphylococcus aureus. Minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics, suggesting its viability as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 5-(3-oxocyclohexyl)pentyl acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acetic acid, which can then participate in various biochemical processes. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pentyl acetate: An ester with a similar structure but without the cyclohexyl group.
Cyclohexyl acetate: An ester with a cyclohexyl group but a different alkyl chain length.
Methyl cyclohexyl acetate: An ester with a shorter alkyl chain and a cyclohexyl group.
Uniqueness
5-(3-Oxocyclohexyl)pentyl acetate is unique due to the presence of both a cyclohexyl group and a pentyl chain, which can impart distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.
Properties
CAS No. |
180900-71-4 |
---|---|
Molecular Formula |
C13H22O3 |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
5-(3-oxocyclohexyl)pentyl acetate |
InChI |
InChI=1S/C13H22O3/c1-11(14)16-9-4-2-3-6-12-7-5-8-13(15)10-12/h12H,2-10H2,1H3 |
InChI Key |
INSIKZHLKOYNOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCCCC1CCCC(=O)C1 |
Origin of Product |
United States |
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